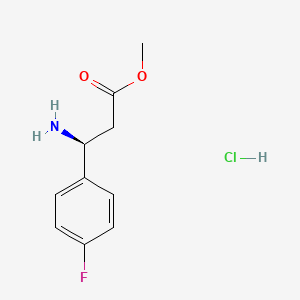![molecular formula C10H12O3 B6167973 [3-(1,3-dioxolan-2-yl)phenyl]methanol CAS No. 140639-94-7](/img/new.no-structure.jpg)
[3-(1,3-dioxolan-2-yl)phenyl]methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[3-(1,3-dioxolan-2-yl)phenyl]methanol is a chemical compound with the molecular formula C10H12O3 and a molecular weight of 180.2 g/mol.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [3-(1,3-dioxolan-2-yl)phenyl]methanol typically involves the reaction of 3-hydroxybenzaldehyde with ethylene glycol in the presence of an acid catalyst to form the dioxolane ring. The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions
[3-(1,3-dioxolan-2-yl)phenyl]methanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or ether.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
The major products formed from these reactions include:
Oxidation: 3-(1,3-dioxolan-2-yl)benzaldehyde or 3-(1,3-dioxolan-2-yl)benzoic acid.
Reduction: 3-(1,3-dioxolan-2-yl)phenylmethanol or 3-(1,3-dioxolan-2-yl)phenyl ether.
Substitution: Various substituted derivatives of the phenyl ring.
科学研究应用
[3-(1,3-dioxolan-2-yl)phenyl]methanol has numerous applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or drug delivery systems.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用机制
The mechanism of action of [3-(1,3-dioxolan-2-yl)phenyl]methanol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The dioxolane ring and phenyl group contribute to its binding affinity and specificity.
相似化合物的比较
Similar Compounds
[3-(1,3-dioxolan-2-yl)benzaldehyde: Similar structure but with an aldehyde group instead of a hydroxyl group.
[3-(1,3-dioxolan-2-yl)benzoic acid: Similar structure but with a carboxylic acid group instead of a hydroxyl group.
Uniqueness
[3-(1,3-dioxolan-2-yl)phenyl]methanol is unique due to its combination of the dioxolane ring and phenylmethanol structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.
属性
CAS 编号 |
140639-94-7 |
|---|---|
分子式 |
C10H12O3 |
分子量 |
180.2 |
纯度 |
95 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



